

Physicochemical Properties of N-Nitroso Labetalol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Nitroso Labetalol	
Cat. No.:	B13861502	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Labetalol is a nitrosamine impurity of Labetalol, a beta-blocker medication used to treat high blood pressure.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties.[3][4][5] A thorough understanding of the physicochemical properties of **N-Nitroso Labetalol** is crucial for the development of analytical methods for its detection and quantification, as well as for implementing effective control strategies during the drug manufacturing process. This technical guide provides a comprehensive overview of the available physicochemical data for **N-Nitroso Labetalol**, details standard experimental protocols for their determination, and outlines a logical workflow for risk assessment.

Core Physicochemical Properties

Quantitative experimental data on the physicochemical properties of **N-Nitroso Labetalol** are not extensively available in the public domain, which is common for pharmaceutical impurities. However, some key properties have been computationally predicted. For a comparative perspective, the properties of the parent drug, Labetalol, are also included where available.

Table 1: Summary of Physicochemical Properties of N-Nitroso Labetalol and Labetalol

Property	N-Nitroso Labetalol	Labetalol Hydrochloride (Parent Drug)
Molecular Formula	С19H23N3O4[1][6][7]	C19H24N2O3·HCl[8][9]
Molecular Weight	357.41 g/mol [1]	364.87 g/mol [9]
Melting Point	Data not available	Approx. 181°C (with decomposition)[8]
Boiling Point	Data not available	Data not available
Aqueous Solubility	Data not available	Sparingly soluble in water[8]
рКа	Data not available	Data not available
Partition Coefficient (logP)	XLogP3 = 3.5 (Predicted)[10]	Data not available

Experimental Protocols for Physicochemical Property Determination

The following sections describe standard experimental methodologies that can be employed to determine the key physicochemical properties of **N-Nitroso Labetalol**. These protocols are based on established techniques used in the pharmaceutical industry.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity.[11][12][13] The capillary method is a widely accepted technique for this determination.[11][13][14]

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.[12][13][14]

Apparatus:

- Melting point apparatus with a heating block and a means for temperature control and observation.
- Glass capillary tubes.

• Thermometer or digital temperature probe.

Procedure:

- A small amount of the dried N-Nitroso Labetalol sample is finely powdered.
- The powder is packed into a glass capillary tube to a height of 2-4 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and controlled rate.
- The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range is the melting point of the substance.

Aqueous Solubility Determination

Solubility is a crucial property that influences the absorption and bioavailability of a substance. [15]

Principle: A known amount of the substance is added to a specific volume of a solvent (in this case, water) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved substance is then determined.

Apparatus:

- Analytical balance.
- Vials with screw caps.
- Constant temperature shaker or incubator.
- Centrifuge.
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

- An excess amount of N-Nitroso Labetalol is added to a vial containing a known volume of purified water.
- The vial is sealed and placed in a constant temperature shaker (e.g., 25°C) and agitated for a sufficient period to reach equilibrium (typically 24-48 hours).
- After agitation, the solution is allowed to stand to allow undissolved particles to settle.
- The suspension is then centrifuged to separate the solid phase from the supernatant.
- A sample of the clear supernatant is carefully removed, diluted appropriately, and analyzed using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved N-Nitroso Labetalol.

pKa Determination

The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a molecule at different pH values, which affects its solubility and permeability across biological membranes.[16]

Principle: The pKa can be determined by titrating a solution of the compound with a standard acid or base and monitoring the pH change. Spectrophotometric or potentiometric methods are commonly used.[17][18]

Apparatus:

- pH meter with a calibrated electrode.
- · Automated titrator or burette.
- Stirrer.
- Beaker.

Procedure (Potentiometric Titration):

A known amount of N-Nitroso Labetalol is dissolved in a suitable solvent (e.g., water or a
co-solvent system if solubility is low).

- The solution is placed in a beaker with a calibrated pH electrode and a stirrer.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the midpoint of the buffer region of the titration curve.

Partition Coefficient (logP) Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[19] The shake-flask method is the traditional and most reliable method for its determination.[20][21]

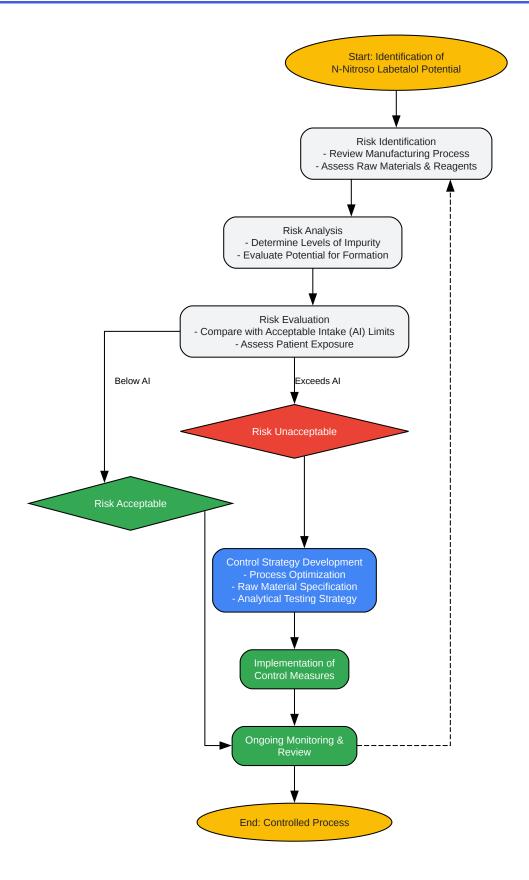
Principle: The compound is partitioned between two immiscible liquid phases, typically noctanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated as the logarithm of the ratio of the concentrations.[19]

Apparatus:

- Separatory funnels or screw-capped tubes.
- Mechanical shaker.
- · Centrifuge.
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

- n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.
- A known amount of N-Nitroso Labetalol is dissolved in either the n-octanol or water phase.



- The two phases are combined in a separatory funnel or tube in a defined volume ratio.
- The mixture is shaken for a sufficient time to allow for equilibrium to be established.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of N-Nitroso Labetalol in both the n-octanol and water phases is determined using a suitable analytical method.
- The partition coefficient (P) is calculated as P = [Concentration in n-octanol] / [Concentration in water].
- The logP is then calculated as the base-10 logarithm of P.

Risk Assessment Workflow for N-Nitroso Labetalol

Given that **N-Nitroso Labetalol** is a nitrosamine impurity, a systematic risk assessment is mandatory to ensure patient safety.[1] The following diagram illustrates a logical workflow for this process.

Click to download full resolution via product page

Caption: Risk assessment workflow for N-Nitroso Labetalol impurity.

Conclusion

This technical guide has summarized the currently available physicochemical information for **N-Nitroso Labetalol** and provided an overview of the standard experimental protocols for the determination of its key properties. While experimental data for this specific impurity are scarce, the described methodologies provide a solid foundation for researchers and drug development professionals to characterize **N-Nitroso Labetalol** and similar impurities. The outlined risk assessment workflow further emphasizes the importance of a systematic approach to controlling nitrosamine impurities in pharmaceutical products, ensuring their quality and safety. Further research to experimentally determine the physicochemical properties of **N-Nitroso Labetalol** is highly encouraged to refine risk assessments and control strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-Nitroso Labetalol | Manasa Life Sciences [manasalifesciences.com]
- 2. N-Nitroso Labetalol EP Impurity F | CAS No- NA [chemicea.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. store.usp.org [store.usp.org]
- 7. N-Nitroso Labetalol | 2820170-74-7 | SynZeal [synzeal.com]
- 8. pmda.go.jp [pmda.go.jp]
- 9. N-Nitroso Labetalol | CAS No- 2820170-74-7 | Simson Pharma Limited [simsonpharma.com]
- 10. 2-Hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide | C19H23N3O4 | CID 169441362 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 12. westlab.com [westlab.com]
- 13. Melting Point Test CD Formulation [formulationbio.com]
- 14. promptpraxislabs.com [promptpraxislabs.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. What is pKa and how is it used in drug development? [pion-inc.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. Interlaboratory study of log P determination by shake-flask and potentiometric methods PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [Physicochemical Properties of N-Nitroso Labetalol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13861502#physicochemical-properties-of-n-nitroso-labetalol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com